molecular formula C16H21NO3 B11848396 tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11848396
M. Wt: 275.34 g/mol
InChI Key: WTKBFXKXEKQLHS-UHFFFAOYSA-N
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Description

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as isoquinoline derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroisoquinoline ring back to the isoquinoline structure.

    Reduction: Further reduction of the compound to modify its functional groups.

    Substitution: Introduction of different substituents on the isoquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoquinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which is a simple heterocyclic aromatic organic compound.

    Quinoline: A structural isomer of isoquinoline with similar properties.

    Dihydroisoquinoline Derivatives: Compounds with similar structures but different substituents.

Uniqueness

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is unique due to its specific functional groups and the tert-butyl protection, which can influence its reactivity and stability compared to other isoquinoline derivatives.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 8-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-11(18)13-7-5-6-12-8-9-17(10-14(12)13)15(19)20-16(2,3)4/h5-7H,8-10H2,1-4H3

InChI Key

WTKBFXKXEKQLHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1CN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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